molecular formula C28H54N4O11 B8106138 N-Azido-PEG4-N-Boc-N-PEG3-Boc

N-Azido-PEG4-N-Boc-N-PEG3-Boc

Cat. No.: B8106138
M. Wt: 622.7 g/mol
InChI Key: NWHTZGJNDFXFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Azido-PEG4-N-Boc-N-PEG3-Boc: is a polyethylene glycol (PEG)-based compound that serves as a PROTAC (Proteolysis Targeting Chimera) linker. This compound is utilized in the synthesis of PROTAC molecules, which are designed to degrade target proteins through the ubiquitin-proteasome system. It is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Azido-PEG4-N-Boc-N-PEG3-Boc involves the incorporation of azide and Boc (tert-butoxycarbonyl) groups into the PEG chain. The azide group is introduced through nucleophilic substitution reactions, while the Boc group is typically added via carbamate formation. The reaction conditions often involve the use of organic solvents and catalysts to facilitate these transformations .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high purity and yield. The compound is typically produced in bulk quantities and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: N-Azido-PEG4-N-Boc-N-PEG3-Boc primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for bioconjugation and other applications .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used in various applications, including drug delivery and molecular imaging .

Mechanism of Action

N-Azido-PEG4-N-Boc-N-PEG3-Boc functions as a linker in PROTAC molecules, facilitating the degradation of target proteins. The azide group allows for efficient conjugation to other molecules via click chemistry, while the PEG chain provides solubility and flexibility. The Boc groups protect the amine functionalities during synthesis and can be removed under acidic conditions to reveal reactive sites .

Comparison with Similar Compounds

Uniqueness: N-Azido-PEG4-N-Boc-N-PEG3-Boc is unique due to its specific combination of azide and Boc groups, which provide versatility in synthetic applications and enable efficient bioconjugation. Its PEG backbone enhances solubility and biocompatibility, making it suitable for a wide range of scientific and industrial applications .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54N4O11/c1-27(2,3)42-25(33)7-11-35-15-19-39-21-17-37-13-9-32(26(34)43-28(4,5)6)10-14-38-18-22-41-24-23-40-20-16-36-12-8-30-31-29/h7-24H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHTZGJNDFXFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54N4O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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